molecular formula C14H10ClFO B2665748 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone CAS No. 126866-15-7

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone

Cat. No. B2665748
CAS RN: 126866-15-7
M. Wt: 248.68
InChI Key: DEWHNPKDNJHLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone is a chemical compound with the molecular formula C10H10ClFO . It is a derivative of ethanone, where one hydrogen atom is replaced by a 4-chlorophenyl group and another hydrogen atom is replaced by a 4-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone consists of a central ethanone group, with a 4-chlorophenyl group and a 4-fluorophenyl group attached to the carbon atom of the ethanone group . The exact 3D structure and bond angles would require further computational or experimental analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone, such as melting point, boiling point, density, and toxicity, are not specified in the available literature .

Scientific Research Applications

Synthesis and Crystallography

  • Molecular Structures and Intermolecular Interactions : The compound shows interesting molecular structures with nonplanar arrangements and various intermolecular interactions, such as C-H...O, C-H...π, and π-π interactions, which are important in crystal engineering and materials science (Bustos et al., 2015).

  • Crystal Structure Analysis : Detailed analysis of the crystal structure and vibrational properties of derivatives of this compound provides insights into its stability and charge delocalization, which are valuable for understanding material properties (Najiya et al., 2014).

Chemistry and Synthesis

  • Synthesis of Derivatives : The compound serves as a starting material for synthesizing various heterocyclic compounds, demonstrating its versatility in organic synthesis (Moskvina et al., 2015).

  • Enantioselective Synthesis : Research on the enantioselective synthesis of derivatives, using biocatalysis, highlights its potential application in producing chiral pharmaceutical intermediates (Unknown Author, 2022).

Biological and Pharmaceutical Applications

  • Anti-Inflammatory Potential : Certain derivatives of this compound have shown promising anti-inflammatory activity, indicating potential pharmaceutical applications (Karande & Rathi, 2017).

  • Biocatalytic Transformations : The use of bacteria for the biotransformation of derivatives of this compound for synthesizing chiral pharmaceutical intermediates demonstrates its relevance in green chemistry (Miao et al., 2019).

  • Synthesis of Pyrazoles and Thiazoles : Research into the synthesis of pyrazoles and thiazoles using this compound as an intermediate indicates its utility in creating biologically active compounds (Loh et al., 2013).

  • Anxiolytic Activity Research : The compound has been used in the synthesis of derivatives that exhibit anxiolytic activities, showing its potential in the development of new therapeutic agents (Liszkiewicz et al., 2006).

Material Science Applications

  • Photochemical Properties : Studies on the photochemistry of derivatives indicate potential applications in material science, particularly in understanding the stability and reactivity of photoactive compounds (Fu et al., 1998).

Safety and Hazards

The safety and hazards associated with 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone are not specified in the available literature . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWHNPKDNJHLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone

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